molecular formula C11H12N6 B1479578 2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2097964-56-0

2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1479578
CAS RN: 2097964-56-0
M. Wt: 228.25 g/mol
InChI Key: HOOOWHAJFUJDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The molecule also contains an azidomethyl group and an ethyl group attached to a pyrazole ring .

Scientific Research Applications

Bioactive Ligands

Pyridine derivatives, such as “2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine”, can undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

Pharmacophore Group

Pyridine derivatives are considered as a versatile pharmacophore group . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Fluorescent Probes

A new fluorescent probe was designed from Schiff base 2-(pyridine-2-ylmethylene)-phenoxyaniline and used for selective detection of Cd +2 ion . A significant fluorescence enhancement was observed and it gave satisfactory results for detection of Cd +2 ions in tap water and river water samples .

Drug Designing and Development

Pyridine is a valuable nitrogen based heterocyclic compound which is present not only in large number of naturally occurring bioactive compounds, but widely used in drug designing and development in pharmaceuticals .

Precursor to Agrochemicals and Chemical-based Industries

Pyridine derivatives are also used as a precursor to agrochemicals and chemical-based industries .

properties

IUPAC Name

2-[5-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-2-17-9(8-14-16-12)7-11(15-17)10-5-3-4-6-13-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOOWHAJFUJDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=N2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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